Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate
Description
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate is a synthetic benzoate derivative characterized by a morpholine sulfonamide group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound’s structural complexity, featuring both electron-donating (methoxy) and electron-withdrawing (sulfonyl morpholine) substituents, imparts unique physicochemical properties.
Properties
IUPAC Name |
methyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-18-11-4-3-10(13(15)19-2)9-12(11)21(16,17)14-5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKINLGZEIVOYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate typically involves the reaction of 4-methoxybenzoic acid with morpholine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include sulfur trioxide-pyridine complex and methyl iodide. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Key Differences :
Sulfonylurea Derivatives in Agrochemicals
Sulfonylurea-containing benzoates, such as metsulfuron methyl ester, are widely used as herbicides. These compounds share a sulfonamide-triazine backbone but differ in substitution patterns.
Key Differences :
- Target Specificity: Metsulfuron targets plant enzymes, while the morpholinosulfonyl group may interact with mammalian enzymes or signaling pathways.
- Solubility : The morpholine group enhances water solubility compared to triazine-based sulfonylureas .
Natural and Simplified Benzoate Esters
Simpler benzoate esters, such as methyl benzoate, are naturally occurring and used in fragrances or pest management.
Key Differences :
- Odor and Volatility: Methyl benzoate has a cananga-like odor and high volatility, making it suitable for repellent formulations . In contrast, the bulky morpholinosulfonyl group likely reduces volatility and alters bioactivity.
- Synthetic Utility: The cyclopropylmethoxy derivative highlights the impact of steric hindrance on reactivity, whereas the morpholinosulfonyl group introduces hydrogen-bonding capacity.
Morpholine-Containing Pharmaceuticals
Morpholine derivatives are common in drug design for their solubility and pharmacokinetic properties.
Biological Activity
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate (CAS 353467-19-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group and a morpholinosulfonyl moiety attached to a benzoate backbone. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholinosulfonyl group enhances the compound's solubility and bioavailability, which may facilitate its action in biological systems.
Anticancer Activity
This compound has shown promising anticancer properties through several mechanisms:
- Proteasome Inhibition : It inhibits proteasome activity, leading to the accumulation of pro-apoptotic factors and induction of apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that it induces G2/M phase cell cycle arrest, significantly reducing cell viability in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5 | Induces apoptosis |
| HeLa | 10 | G2/M phase arrest |
| A549 | 7 | Proteasome inhibition |
Data derived from laboratory studies examining the effects of the compound on cancer cell lines.
Antimicrobial Properties
Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains:
- Mechanism of Action : The compound likely interferes with bacterial cell wall synthesis or function, leading to bacterial growth inhibition.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Gram-positive |
| Escherichia coli | 20 | Gram-negative |
Minimum inhibitory concentrations (MICs) indicate the effectiveness of the compound against selected bacteria.
Case Study 1: Anticancer Efficacy
In a study focused on breast cancer cells (MCF-7), this compound was found to significantly reduce cell viability. The IC50 value was determined to be approximately 5 µM, indicating potent anticancer activity. Further mechanistic analyses revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with MICs ranging from 10 to 20 µg/mL. These findings suggest potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 4-methoxy-3-(morpholinosulfonyl)benzoate, and how are key intermediates optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. For example:
Sulfonation : Introduce the morpholinosulfonyl group via sulfonation of 4-methoxy-3-aminobenzoate derivatives using chlorosulfonic acid, followed by reaction with morpholine .
Esterification : Methyl ester formation via acid-catalyzed esterification of the corresponding carboxylic acid intermediate .
- Optimization : Reaction yields depend on temperature control (e.g., 0–5°C for sulfonation to avoid side reactions) and solvent selection (e.g., dichloromethane for improved solubility of intermediates) .
Q. How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are critical?
- Methodological Answer : Key properties include:
- Experimental Validation : Use NMR (¹H/¹³C) to confirm substituent positions and IR spectroscopy to identify sulfonyl (∼1350 cm⁻¹) and ester (∼1720 cm⁻¹) groups .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong bases, which can degrade the sulfonyl moiety .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity analysis .
Advanced Research Questions
Q. How can structural contradictions in crystallographic or spectroscopic data be resolved during analysis?
- Methodological Answer :
- Crystallography : Use SHELX programs for refinement. For ambiguous electron density near the morpholino group, apply twin refinement (SHELXL) and validate with R-factor convergence (<5%) .
- Spectroscopy : Address overlapping NMR signals via 2D techniques (e.g., HSQC, COSY) or variable-temperature NMR to distinguish conformational isomers .
Q. What strategies are effective in elucidating the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) based on the morpholinosulfonyl group’s electron-withdrawing properties .
- Assay Design : Use fluorescence-based inhibition assays with recombinant enzymes. For example:
- IC₅₀ Determination : Pre-incubate the compound with the enzyme (30 min, 37°C), then measure residual activity using a fluorogenic substrate .
Q. How can researchers reconcile contradictory data in reaction optimization studies (e.g., yield vs. purity trade-offs)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 0–50°C | 25°C (prevents sulfonyl group decomposition) |
| Solvent | DCM vs. THF | DCM (higher yield, 78% vs. 62%) |
- Analytical Trade-offs : Use preparative HPLC to isolate high-purity product from crude mixtures, accepting moderate yields (∼50%) for critical applications .
Q. What computational tools are recommended for predicting the compound’s bioavailability and interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases). The morpholino group’s polarity enhances water solubility, improving predicted bioavailability (LogP ∼2.9) .
- ADMET Prediction : Employ SwissADME to estimate permeability (e.g., blood-brain barrier penetration: low due to sulfonyl group) .
Data-Driven Research Considerations
Q. How can researchers leverage existing crystallographic data (e.g., CCDC entries) to guide structural analysis?
- Methodological Answer :
- Cross-Referencing : Compare the compound’s predicted crystal packing (Mercury Software) with deposited structures (e.g., CCDC-1441403 for analogous triazole-sulfonyl derivatives) .
- Validation : Calculate simulated XRD patterns (CrysAlisPro) and match peak positions (±0.2°θ) to experimental data .
Q. What role does the morpholinosulfonyl group play in modulating the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The sulfonyl group withdraws electron density, activating the benzoate ring for electrophilic substitution at the 4-position.
- Case Study : Reaction with Grignard reagents (e.g., MeMgBr) proceeds at the ester carbonyl (45% yield) rather than the sulfonyl group due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
